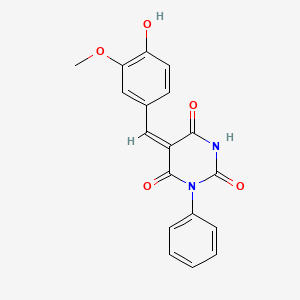
5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a synthetic compound that has attracted the attention of many researchers due to its potential applications in various fields. HMBP belongs to the class of pyrimidine derivatives and has been extensively studied for its biological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antioxidant activity by scavenging free radicals. In vivo studies have shown that 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that it is a well-characterized compound with a known synthesis method. 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials with novel properties. Another area of interest is the study of 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other compounds to enhance its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its molecular targets.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to enhance plant growth and improve crop yield. In materials science, 5-(4-hydroxy-3-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of new materials with interesting properties.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-15-10-11(7-8-14(15)21)9-13-16(22)19-18(24)20(17(13)23)12-5-3-2-4-6-12/h2-10,21H,1H3,(H,19,22,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNSVODXUTNDC-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832406.png)

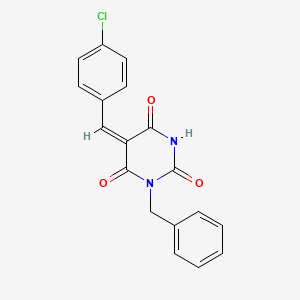
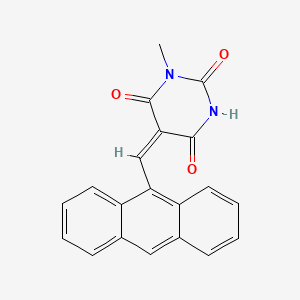
![1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832463.png)


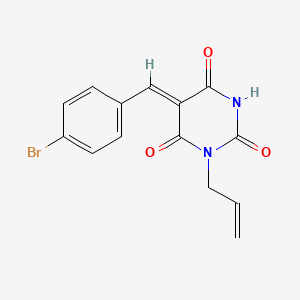



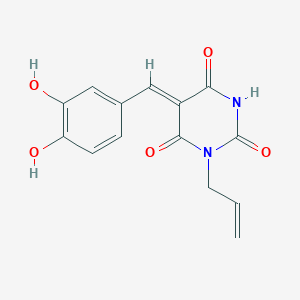
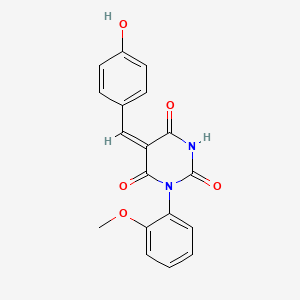
![5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832522.png)